Cas no 2229594-96-9 (tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate)

tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate
- EN300-1888467
- tert-butyl N-[1-(1-oxopropan-2-yl)cyclobutyl]carbamate
- 2229594-96-9
-
- インチ: 1S/C12H21NO3/c1-9(8-14)12(6-5-7-12)13-10(15)16-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)
- InChIKey: BCFIXLPSOHHASM-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(NC1(C(C=O)C)CCC1)=O
計算された属性
- せいみつぶんしりょう: 227.15214353g/mol
- どういたいしつりょう: 227.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1888467-0.1g |
tert-butyl N-[1-(1-oxopropan-2-yl)cyclobutyl]carbamate |
2229594-96-9 | 0.1g |
$1019.0 | 2023-09-18 | ||
Enamine | EN300-1888467-0.5g |
tert-butyl N-[1-(1-oxopropan-2-yl)cyclobutyl]carbamate |
2229594-96-9 | 0.5g |
$1111.0 | 2023-09-18 | ||
Enamine | EN300-1888467-1.0g |
tert-butyl N-[1-(1-oxopropan-2-yl)cyclobutyl]carbamate |
2229594-96-9 | 1g |
$1157.0 | 2023-06-01 | ||
Enamine | EN300-1888467-10.0g |
tert-butyl N-[1-(1-oxopropan-2-yl)cyclobutyl]carbamate |
2229594-96-9 | 10g |
$4974.0 | 2023-06-01 | ||
Enamine | EN300-1888467-10g |
tert-butyl N-[1-(1-oxopropan-2-yl)cyclobutyl]carbamate |
2229594-96-9 | 10g |
$4974.0 | 2023-09-18 | ||
Enamine | EN300-1888467-5g |
tert-butyl N-[1-(1-oxopropan-2-yl)cyclobutyl]carbamate |
2229594-96-9 | 5g |
$3355.0 | 2023-09-18 | ||
Enamine | EN300-1888467-0.25g |
tert-butyl N-[1-(1-oxopropan-2-yl)cyclobutyl]carbamate |
2229594-96-9 | 0.25g |
$1065.0 | 2023-09-18 | ||
Enamine | EN300-1888467-0.05g |
tert-butyl N-[1-(1-oxopropan-2-yl)cyclobutyl]carbamate |
2229594-96-9 | 0.05g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1888467-2.5g |
tert-butyl N-[1-(1-oxopropan-2-yl)cyclobutyl]carbamate |
2229594-96-9 | 2.5g |
$2268.0 | 2023-09-18 | ||
Enamine | EN300-1888467-5.0g |
tert-butyl N-[1-(1-oxopropan-2-yl)cyclobutyl]carbamate |
2229594-96-9 | 5g |
$3355.0 | 2023-06-01 |
tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamateに関する追加情報
tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate (CAS No. 2229594-96-9): A Comprehensive Overview
tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate (CAS No. 2229594-96-9) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The structure of tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate is composed of a tert-butyl group, a cyclobutyl ring, and a carbamate functional group. The presence of the tert-butyl group provides steric hindrance, which can influence the compound's reactivity and stability. The cyclobutyl ring adds to the compound's rigidity and conformational constraints, while the carbamate functional group is known for its ability to form stable amide bonds, making it a valuable moiety in drug design.
In recent years, tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate has been extensively studied for its potential as a prodrug. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes in the body. This approach can enhance the pharmacokinetic properties of drugs, such as their solubility, stability, and bioavailability. Research has shown that tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate can be effectively metabolized to release active compounds with therapeutic effects.
One of the key areas where tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate has shown promise is in the treatment of neurodegenerative diseases. Studies have indicated that this compound can cross the blood-brain barrier (BBB) efficiently, making it a suitable candidate for targeting central nervous system (CNS) disorders. The ability to penetrate the BBB is crucial for drugs designed to treat conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Furthermore, tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate has been investigated for its potential as an anti-inflammatory agent. Inflammation plays a significant role in various diseases, including cardiovascular disorders and autoimmune conditions. Preclinical studies have demonstrated that this compound can modulate inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory cytokines and mediators.
The synthesis of tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate involves several well-defined steps, including the formation of the cyclobutyl ring and the attachment of the tert-butyl and carbamate groups. Recent advancements in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating its use in large-scale pharmaceutical research and development.
In addition to its therapeutic applications, tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate has also been explored for its potential as a chemical probe in biological studies. Chemical probes are small molecules used to investigate biological processes and validate therapeutic targets. The unique properties of this compound make it an ideal tool for studying protein-protein interactions and signaling pathways in cells.
The safety profile of tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate is another critical aspect that has been thoroughly evaluated. Toxicological studies have shown that this compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further clinical development. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.
In conclusion, tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate (CAS No. 2229594-96-9) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable compound for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and optimize its properties, this compound is poised to play an important role in advancing medical treatments and improving patient outcomes.
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